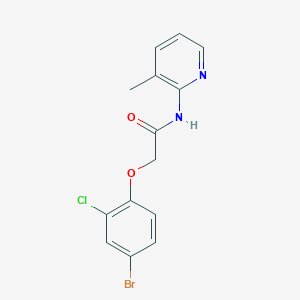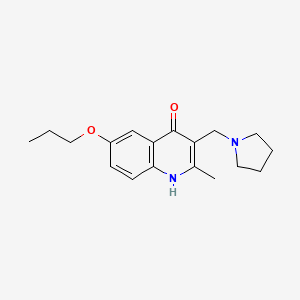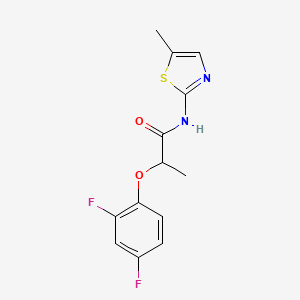
2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-methyl-2-pyridinecarboxylic acid.
Formation of Intermediate: The phenol group of 4-bromo-2-chlorophenol is reacted with an acylating agent to form an ester intermediate.
Amidation Reaction: The ester intermediate is then reacted with 3-methyl-2-pyridinecarboxamide under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (bromo and chloro groups).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced amide or amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
- The presence of both bromo and chloro substituents on the phenoxy ring and the pyridinyl group makes this compound unique. These substituents can significantly influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-3-2-6-17-14(9)18-13(19)8-20-12-5-4-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODFWYWROWIWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4735589.png)
![N-{2-[({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE](/img/structure/B4735596.png)
![N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4735610.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4735618.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4735630.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735638.png)
![4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4735654.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)

![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4735680.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
